molecular formula C19H21N3O4 B11559015 N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide

N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide

Cat. No.: B11559015
M. Wt: 355.4 g/mol
InChI Key: OVOGGAPIXPRKAP-UDWIEESQSA-N
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Description

N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, which is a functional group formed by the reaction of hydrazine with a carbonyl compound. The presence of the hydroxy and methoxy groups on the benzylidene moiety adds to its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and a hydrazine derivative. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then reacted with 4-aminobutanamide to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor due to its hydrazone linkage.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide
  • N-(4-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide
  • N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide

Uniqueness

N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide is unique due to the specific positioning of the hydroxy and methoxy groups on the benzylidene moiety. This unique structure contributes to its distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

4-(butanoylamino)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C19H21N3O4/c1-3-5-17(23)21-15-10-8-13(9-11-15)19(25)22-20-12-14-6-4-7-16(26-2)18(14)24/h4,6-12,24H,3,5H2,1-2H3,(H,21,23)(H,22,25)/b20-12+

InChI Key

OVOGGAPIXPRKAP-UDWIEESQSA-N

Isomeric SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)OC)O

Origin of Product

United States

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